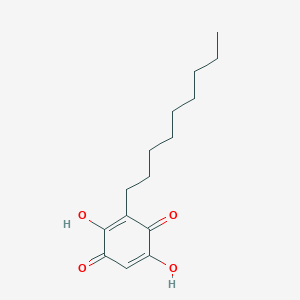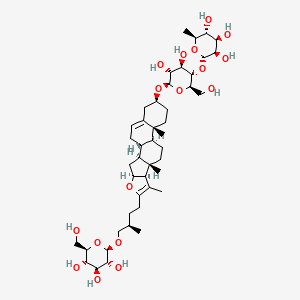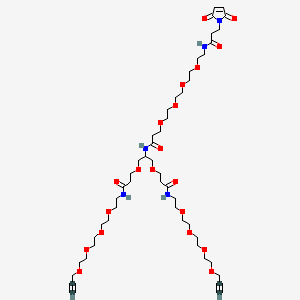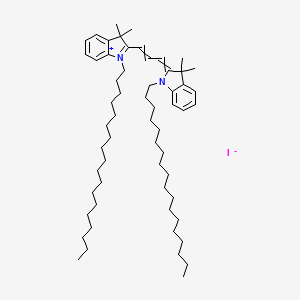
Homoembelin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Homoembelin involves the hydroxylation of benzoquinone derivatives. The specific synthetic routes and reaction conditions are not widely documented in the literature. general methods for synthesizing benzoquinones typically involve the oxidation of hydroquinones or the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. The compound is typically produced in small quantities for scientific studies.
Chemical Reactions Analysis
Types of Reactions: Homoembelin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: The compound can be reduced to hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities.
Scientific Research Applications
Homoembelin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of quinones and their derivatives.
Industry: Limited industrial applications, primarily used in research settings to explore new antibacterial compounds.
Mechanism of Action
Homoembelin exerts its antibacterial effects by interfering with bacterial cell wall synthesis and function . The compound targets specific enzymes and pathways involved in cell wall construction, leading to the disruption of bacterial growth and replication. Additionally, this compound may act as an efflux pump inhibitor, enhancing the efficacy of other antibacterial agents .
Comparison with Similar Compounds
Emodin: An anthraquinone with antibacterial properties.
Plumbagin: A naphthoquinone known for its antimicrobial activity.
Rapanone: A benzoquinone with similar antibacterial effects.
Uniqueness: Homoembelin is unique due to its specific structure, which includes a nonyl side chain and two hydroxyl groups on the benzoquinone core. This structure contributes to its distinct antibacterial properties and potential as an efflux pump inhibitor, making it a valuable compound for studying multidrug-resistant bacterial infections .
Properties
Molecular Formula |
C15H22O4 |
|---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
2,5-dihydroxy-3-nonylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H22O4/c1-2-3-4-5-6-7-8-9-11-14(18)12(16)10-13(17)15(11)19/h10,16,19H,2-9H2,1H3 |
InChI Key |
VEDJQIBXAVLFEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C(=O)C=C(C1=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine](/img/structure/B11929903.png)
![1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B11929905.png)




![(2S,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid](/img/structure/B11929926.png)

